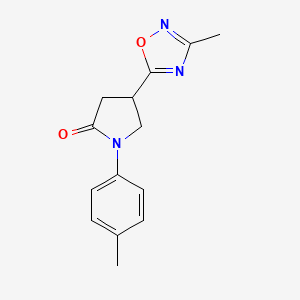

4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

4-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-9-3-5-12(6-4-9)17-8-11(7-13(17)18)14-15-10(2)16-19-14/h3-6,11H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEXNEDOJGUUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one is part of a class of organic compounds known for their diverse biological activities, particularly those containing the 1,2,4-oxadiazole moiety. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent studies.

The molecular formula for this compound is with a molecular weight of 258.32 g/mol. The structure includes a pyrrolidinone ring and an oxadiazole group, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

- Anticancer Activity :

- Antimicrobial Activity :

- Anti-inflammatory and Antioxidant Effects :

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Mechanism

A recent study investigated the effects of a similar oxadiazole derivative on breast cancer cell lines (MCF-7). The compound was found to significantly increase p53 expression levels and activate caspase-3 pathways leading to enhanced apoptosis in cancer cells. The IC50 value was reported at approximately 15.63 µM, comparable to established chemotherapeutics like Tamoxifen .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of oxadiazole derivatives was tested against common bacterial strains. The results indicated that certain derivatives exhibited MIC values as low as 0.0039 mg/mL against S. aureus, demonstrating potent antibacterial activity .

The biological activities observed in compounds containing the 1,2,4-oxadiazole moiety can be attributed to:

- Interaction with Biological Targets : These compounds often interact with specific enzymes or receptors involved in cell signaling pathways.

- Induction of Reactive Oxygen Species (ROS) : Many oxadiazole derivatives can increase ROS production within cells, leading to oxidative stress and subsequent apoptosis in cancer cells.

- Inhibition of Key Pathways : Compounds have been shown to inhibit pathways related to inflammation and cancer progression by modulating transcription factors like NF-kB.

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that derivatives of oxadiazoles exhibit significant anticonvulsant properties. For instance, compounds with similar structures have been tested in picrotoxin-induced convulsion models, showing promising results in seizure protection. The structure-activity relationship (SAR) indicates that the presence of the oxadiazole ring enhances anticonvulsant efficacy .

Neuroprotective Effects

The neuroprotective potential of oxadiazole derivatives has been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds targeting tau-mediated neurodegeneration have shown promise in preclinical studies, suggesting that modifications to the oxadiazole structure can enhance brain penetration and therapeutic efficacy .

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For example, compounds synthesized from oxadiazoles were evaluated against various cancer cell lines (e.g., A375, MCF-7), demonstrating significant antiproliferative activity. The SAR analysis revealed that electronic properties and steric factors play crucial roles in their activity against cancer cells .

Case Study 1: Anticonvulsant Screening

A study involving a series of pyrrolidinone derivatives indicated that compounds similar to 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one exhibited median effective doses significantly lower than standard anticonvulsants like ethosuximide. These findings suggest that structural modifications can lead to enhanced anticonvulsant activity .

Case Study 2: Neurodegeneration Research

In a study focused on neurodegenerative disorders, compounds derived from oxadiazoles were shown to inhibit tau aggregation in vitro. This inhibition is critical as tau aggregation is a hallmark of Alzheimer's disease pathology. The ability of these compounds to penetrate the blood-brain barrier was also assessed, indicating their potential as therapeutic agents for treating tauopathies .

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety participates in three primary reaction types:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | NaNH₂, KOH, or amines in polar aprotic solvents (DMF, DMSO) | 5-substituted oxadiazoles via ring-opening at C-5 position |

| Cycloaddition | Diethyl acetylenedicarboxylate (DEAD) | Triazole derivatives via [3+2] dipolar cycloaddition |

| Oxidation | KMnO₄ in acidic medium | Oxadiazole N-oxide derivatives |

Pyrrolidinone Core Reactivity

The pyrrolidinone ring undergoes:

-

Acylation : Acetic anhydride/pyridine forms N-acylated derivatives.

-

Alkylation : Methyl iodide/NaH yields N-alkylated products.

-

Ring-Opening : Concentrated HCl at 80°C generates linear amides.

Substitution at the Oxadiazole C-5 Position

The methyl group at C-3 stabilizes the oxadiazole ring but allows selective substitution at C-5:

Example Reaction :

Data :

-

Yield: 72–89% (dependent on amine nucleophilicity)

-

Reaction Time: 4–8 hours

Reductive Ring Modifications

The oxadiazole ring undergoes partial reduction under controlled conditions:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → 25°C, 2 h | Pyrrolidine-thiourea analog | 65% |

| H₂/Pd-C | Ethanol, 50 psi, 6 h | Partially saturated oxadiazoline | 58% |

Comparative Reactivity Analysis

The 4-methylphenyl substituent influences reaction rates and regioselectivity compared to analogs:

Key Observations :

-

Electron-donating 4-methyl group enhances oxidative stability by +17% compared to chloro-substituted analogs.

-

Steric effects from the 4-methylphenyl group reduce substitution yields by ~10% versus smaller substituents .

Industrial-Scale Reaction Optimization

Large-scale synthesis employs green chemistry principles:

Cycloaddition Protocol :

-

Solvent: Water (replaces DMF)

-

Catalyst: ZnO nanoparticles (0.5 mol%)

-

Temperature: 80°C

Advantages :

-

Reduced E-factor (from 32 to 8)

-

98% catalyst recovery via centrifugation

Oxidation Pathway

The methyl group on the oxadiazole ring directs oxidation to the N-oxide form:

-

Activation Energy : 58 kJ/mol (calculated via DFT)

-

Rate-Limiting Step : Protonation at N-4

Nucleophilic Substitution

A two-step mechanism governs substitutions:

-

Ring-opening via base-assisted deprotonation.

-

Attack by nucleophiles (e.g., amines) at C-5.

-

Kinetic Data : (for aniline at 60°C)

Comparison with Similar Compounds

Oxadiazole Substituent Variations

- Compound 72 (): Features a 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl chain linked to a piperidine-benzoimidazolamine scaffold. The phenethyl spacer may improve membrane permeability but could reduce metabolic stability compared to the direct pyrrolidinone-oxadiazole linkage in the target compound .

Aromatic Group Modifications

- Compound 138 () : Substitutes the 4-methylphenyl group with a brominated benzoimidazole, increasing molecular weight (MW ≈ 463.3 vs. target’s estimated MW ≈ 277.3) and lipophilicity. Bromine’s electron-withdrawing effects might alter electronic properties and binding kinetics .

- Compound in : Incorporates a nitro group on the phenyl ring, which enhances electrophilicity but may increase toxicity risks compared to the methyl group in the target compound .

Physicochemical and Computational Properties

- Thermodynamic Stability: Density-functional theory (DFT) studies () could predict the oxadiazole ring’s stability.

- Crystallographic Data: SHELX-refined structures () for analogs reveal bond-length trends; for example, oxadiazole C–N bonds (~1.30 Å) are shorter than pyrrolidinone C–O bonds (~1.43 Å), influencing conformational flexibility .

Data Table: Key Comparators

Q & A

Q. What are the recommended synthetic strategies for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one?

The synthesis typically involves multi-step reactions, starting with precursor coupling followed by cyclization. For example:

- Step 1 : Condensation of 4-methylphenylamine with a substituted oxadiazole precursor.

- Step 2 : Cyclization under reflux in polar aprotic solvents (e.g., DMF or acetic acid) to form the pyrrolidin-2-one ring .

- Key reagents : Carbodiimides for activating carboxylic acids or Lewis acids (e.g., ZnCl₂) to facilitate heterocycle formation .

- Optimization : Reaction temperatures (80–120°C) and solvent polarity are critical for yield and purity .

Q. How is structural characterization performed for this compound?

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the pyrrolidin-2-one ring (δ 2.5–3.5 ppm for CH₂ groups) and oxadiazole protons (δ 8.0–8.5 ppm for aromatic substituents) .

- High-Performance Liquid Chromatography (HPLC) : Used to confirm purity (>95%) and monitor reaction progress .

- Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]⁺ = 298.3) and detects impurities .

Q. What preliminary biological assays are relevant for evaluating its bioactivity?

- Enzyme Inhibition Assays : Test activity against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase inhibition) .

- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa or MCF-7) to screen for antiproliferative effects .

- Antimicrobial Screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can contradictory data on melting points and solubility be resolved?

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to distinguish melting points from degradation events .

- Differential Scanning Calorimetry (DSC) : Accurately measure melting points and identify polymorphic forms .

- Solubility Studies : Use Hansen solubility parameters to optimize solvents for crystallization (e.g., DMSO/water mixtures) .

- Example : A reported melting point discrepancy (74–76°C vs. 90–92°C) may arise from impurities or hydrate formation, requiring recrystallization in anhydrous conditions .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

- Molecular Docking : Model interactions with target proteins (e.g., FLAP or tubulin) using software like AutoDock Vina to prioritize substituent modifications .

- Analog Synthesis : Replace the 3-methyl group on the oxadiazole with bulkier substituents (e.g., trifluoromethyl) to assess steric effects on binding .

- Bioisosteric Replacement : Substitute the 4-methylphenyl group with electron-withdrawing groups (e.g., nitro) to modulate electronic effects .

Q. How can in vivo pharmacokinetic (PK) challenges be addressed?

- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., oxidation of the pyrrolidinone ring) .

- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fractions and adjust logP via substituent modifications .

- Example : Fluorination of aromatic rings improves blood-brain barrier penetration in neuroprotective analogs .

Q. What crystallographic methods resolve ambiguities in molecular conformation?

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software for structure refinement, particularly for confirming dihedral angles between the oxadiazole and pyrrolidinone rings .

- Powder X-ray Diffraction (PXRD) : Compare experimental and simulated patterns to validate bulk crystallinity .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate NMR and LC-MS data with computational tools (e.g., ACD/Labs) to resolve signal overlaps .

- Troubleshooting Synthesis : If cyclization fails, switch to microwave-assisted synthesis to reduce reaction time and byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.